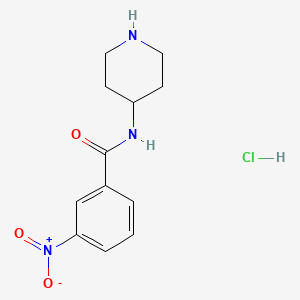

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Description

BenchChem offers high-quality 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-nitro-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c16-12(14-10-4-6-13-7-5-10)9-2-1-3-11(8-9)15(17)18;/h1-3,8,10,13H,4-7H2,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADSMRVNLRVESN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-72-0 | |

| Record name | Benzamide, 3-nitro-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Characterization Guide: 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride (CAS: Generic/Intermediate). This compound represents a critical "scaffold" in medicinal chemistry, often serving as a precursor for PARP inhibitors, GPCR ligands, and enzyme inhibitors.

The molecule combines a polar, ionizable piperidine core with an electron-deficient nitro-aromatic system. Understanding its behavior requires a dual focus: the hydrochloride salt mechanics (solubility, hygroscopicity) and the redox susceptibility of the nitro group. This guide moves beyond static data, offering the theoretical basis and validated protocols required to establish a robust physicochemical profile for drug development.[1]

Part 1: Structural Analysis & Theoretical Profiling

Molecular Architecture

The molecule is composed of three distinct functional domains that dictate its behavior in solid and solution states:

-

The Basic Center (Piperidine): The secondary amine at the 4-position of the piperidine ring is the primary ionization site. In the HCl salt form, this nitrogen is protonated (

), providing high aqueous solubility. -

The Linker (Amide): A neutral amide bond connects the piperidine to the aromatic ring. This bond contributes to hydrogen bonding (donor/acceptor) but is generally stable at physiological pH.

-

The Electronic Modulator (Nitro-Benzene): The 3-nitro group is a strong electron-withdrawing group (EWG). It deactivates the benzene ring, lowering the electron density and potentially influencing the

stacking interactions in the crystal lattice.

Theoretical Physicochemical Parameters

Note: Values below are predicted based on Structure-Property Relationships (SPR) for the class of 4-aminopiperidine benzamides.

| Parameter | Predicted Value | Mechanistic Insight |

| pKa (Base) | 10.2 – 10.8 | Attributed to the piperidine secondary amine. The distal electron-withdrawing nitro group has minimal inductive effect on this center due to the insulating amide linker. |

| pKa (Amide) | > 15 (Neutral) | The amide nitrogen is not basic in aqueous media. |

| LogP (Free Base) | ~1.2 – 1.6 | The nitro group reduces lipophilicity compared to a hydrogen atom due to polarity, but the aromatic ring maintains moderate lipophilicity. |

| LogD (pH 7.4) | -1.5 to -0.5 | At physiological pH, the piperidine is >99.9% protonated (cationic), drastically lowering the distribution coefficient (highly hydrophilic). |

| PSA (Polar Surface Area) | ~95 Ų | Includes contributions from the Nitro ( |

Structural Visualization & Electronic Effects

The following diagram illustrates the functional zones and their impact on chemical behavior.

Figure 1: Functional decomposition of 3-Nitro-N-(piperidin-4-yl)benzamide HCl showing electronic effects and physicochemical consequences.

Part 2: Solid-State Characterization (The HCl Salt)

Salt Disproportionation Risk

As a hydrochloride salt of a weak base (piperidine), this compound is susceptible to disproportionation in high-humidity environments or excipient mixtures with a micro-environmental pH > 6.

-

Mechanism:

-

Observation: The free base is likely an oil or a low-melting solid, whereas the HCl salt is a high-melting crystalline solid. Disproportionation can lead to "oiling out" or stickiness in formulations.

Hygroscopicity

Piperidine HCl salts are notoriously hygroscopic.

-

Critical Relative Humidity (CRH): Likely between 60-75% RH.

-

Handling: Must be stored in desiccated conditions. Exposure to moisture may induce deliquescence (dissolving in absorbed water).

Part 3: Solution-State Dynamics & Stability

Solubility Profile

The solubility is heavily pH-dependent due to the piperidine ionization.

-

pH 1.2 (Gastric): Extremely High (>50 mg/mL). The molecule is fully protonated.

-

pH 6.8 (Intestinal): High. Still predominantly protonated.

-

pH > 10: Low (Free Base precipitates). As pH approaches pKa, the neutral free base dominates, leading to precipitation.

Stability Liabilities

-

Nitro Reduction (Bio-relevant):

-

In vivo: The nitro group is a prodrug liability. It can be reduced to the aniline (

) by nitroreductases (bacterial or hepatic). -

In vitro:[2] Stable to oxidation, but sensitive to strong reducing agents (e.g.,

,

-

-

Amide Hydrolysis:

-

Generally stable.[3] Hydrolysis to 3-nitrobenzoic acid and 4-aminopiperidine requires harsh conditions (6N HCl, 100°C, >4 hours).

-

Part 4: Experimental Protocols (Self-Validating)

Protocol 4.1: Potentiometric pKa Determination

Rationale: Accurate pKa is required to predict solubility at physiological pH.

-

Preparation: Dissolve 3-5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjuster).

-

Titrant: Carbonate-free 0.1 N NaOH.

-

Procedure:

-

Acidify the solution to pH 2.0 using 0.1 N HCl to ensure the piperidine is fully protonated.

-

Titrate with NaOH up to pH 12.0.

-

Record pH vs. Volume added.

-

-

Validation: The curve should show a single inflection point around pH 10.5. If a second inflection appears < 5, check for hydrolysis of the amide (impurity).

Protocol 4.2: Kinetic Solubility (High-Throughput)

Rationale: Rapid assessment for early-stage screening.

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm PVDF filter plate.

-

Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS.

-

Calculation:

.

Protocol 4.3: Forced Degradation (Stress Testing)

Rationale: Establish stability margins.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 1N HCl, 60°C, 24h | < 5% degradation (Amide stable) |

| Base Hydrolysis | 1N NaOH, 60°C, 24h | < 10% degradation (Amide stable) |

| Oxidation | 3% | < 2% degradation (Nitro/Amide stable) |

| Reduction | High Degradation (Nitro |

Part 5: Characterization Workflow Diagram

The following workflow outlines the logical sequence for characterizing this specific scaffold, prioritizing its unique risks (hygroscopicity and nitro-reduction).

Figure 2: Step-by-step characterization workflow emphasizing the specific liabilities of the nitro-piperidine scaffold.

References

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa and solubility protocols).

-

Meanwell, N. A. (2011).[4] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discusses the electronic properties of nitro groups and piperidine scaffolds).

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link (Critical for understanding HCl salt disproportionation).

-

Nepali, K., et al. (2019).[4] "Nitro group-containing drugs."[5] European Journal of Medicinal Chemistry, 177, 493-519. Link (Review of the stability and metabolic fate of nitro-aromatic drugs).

Sources

molecular weight and formula of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Executive Summary & Chemical Identity[1][2]

3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride is a synthetic organic intermediate characterized by a benzamide core substituted with a nitro group at the meta position and a piperidine ring attached via the amide nitrogen. It serves as a critical scaffold in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) for targeting G-protein coupled receptors (GPCRs) and poly(ADP-ribose) polymerases (PARP).

This monograph details the physicochemical properties, synthetic pathways, and handling protocols for this compound, ensuring reproducibility and safety in research environments.

Physicochemical Profile[3][4]

| Property | Value | Notes |

| IUPAC Name | 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride | |

| Molecular Formula | C₁₂H₁₆ClN₃O₃ | Salt form (HCl) |

| Free Base Formula | C₁₂H₁₅N₃O₃ | |

| Molecular Weight | 285.73 g/mol | Average mass (Salt) |

| Exact Mass | 285.0880 | Monoisotopic (Salt) |

| Free Base MW | 249.27 g/mol | |

| Physical State | Off-white to pale yellow solid | Nitro compounds often exhibit yellow coloration |

| Solubility | Water (>20 mg/mL), DMSO, Methanol | High solubility due to ionic character |

| pKa (Calc.) | ~10.8 (Piperidine NH), ~14 (Amide NH) | Piperidine nitrogen is the basic site |

Structural Analysis & Retrosynthesis

The molecule comprises two distinct domains connected by an amide linkage:[1]

-

Electrophilic Domain : The 3-nitrobenzoyl group. The nitro group (

) is strongly electron-withdrawing, deactivating the ring but providing a handle for reduction to an aniline (useful for further derivatization). -

Nucleophilic/Basic Domain : The 4-aminopiperidine moiety. In the hydrochloride salt form, the secondary amine of the piperidine ring is protonated (

), conferring water solubility.

Retrosynthetic Logic

To synthesize this compound with high purity, a convergent strategy is employed. The piperidine nitrogen must be orthogonally protected (e.g., Boc) to prevent polymerization or regioisomeric side reactions during the amide coupling.

Figure 1: Retrosynthetic analysis showing the disconnection of the amide bond and the necessity of protecting group strategy.

Synthetic Methodology

The following protocol describes the synthesis of the hydrochloride salt. This workflow prioritizes yield and purity by utilizing tert-butyloxycarbonyl (Boc) protection.

Reagents & Stoichiometry

-

Starting Material A : 3-Nitrobenzoic acid (1.0 equiv) or 3-Nitrobenzoyl chloride (1.0 equiv).

-

Starting Material B : 4-Amino-1-N-Boc-piperidine (1.1 equiv).

-

Coupling Agents (if using acid): EDC·HCl (1.2 equiv), HOBt (1.2 equiv).

-

Base : Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Solvent : Dichloromethane (DCM) or DMF.

-

Deprotection : 4M HCl in Dioxane.

Step-by-Step Protocol

Phase 1: Amide Coupling

-

Activation : Dissolve 3-nitrobenzoic acid in dry DCM (0.1 M). Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester.

-

Note: If using acid chloride, skip activation and add triethylamine at 0°C.

-

-

Addition : Add 4-Amino-1-N-Boc-piperidine dropwise.

-

Reaction : Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours under nitrogen atmosphere.

-

Workup : Wash organic layer with 1M citric acid (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

-

Purification : Flash column chromatography (Hexane:EtOAc) to isolate the Boc-protected intermediate.

Phase 2: Deprotection & Salt Formation

-

Dissolution : Dissolve the Boc-intermediate in minimal 1,4-dioxane or MeOH.

-

Acidolysis : Add 4M HCl in dioxane (5–10 equiv) at 0°C. Stir at RT for 2–4 hours.

-

Observation: A white/off-white precipitate (the product) should form.

-

-

Isolation : Filter the solid or concentrate under vacuum. Triturate with diethyl ether to remove organic impurities.

-

Drying : Dry under high vacuum to remove trace HCl gas.

Synthetic Workflow Diagram

Figure 2: Linear synthetic workflow for the production of the target hydrochloride salt.

Analytical Characterization (QC)

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Amide NH : Doublet or broad singlet at δ 8.5–9.0 ppm.

-

Aromatic Protons :

-

H-2 (singlet-like): ~δ 8.7 ppm (between NO₂ and CO).

-

H-4/H-6 (doublets): ~δ 8.4 ppm.

-

H-5 (triplet): ~δ 7.8 ppm.

-

-

Piperidine NH₂⁺ : Broad exchangeable signal at δ 8.0–9.5 ppm.

-

Piperidine CH :

-

C4-H (multiplet): ~δ 4.0 ppm.

-

C2/C6-H (multiplets): ~δ 3.0–3.3 ppm.

-

C3/C5-H (multiplets): ~δ 1.7–2.0 ppm.

-

Mass Spectrometry (LC-MS)

-

Ionization : ESI+ (Electrospray Ionization).

-

Observed Mass : m/z = 250.1 [M+H]⁺ (corresponds to the free base cation).

-

Note: The chloride counterion is not observed in positive mode MS but can be confirmed via silver nitrate precipitation test or elemental analysis.

Handling, Stability & Safety

Hygroscopicity

Hydrochloride salts of secondary amines are often hygroscopic .

-

Storage : Store in a desiccator at -20°C.

-

Handling : Weigh quickly in ambient air or use a glovebox for precise stoichiometry in library synthesis.

Safety Hazards (Nitro Compounds)

-

Genotoxicity : Nitroaromatics are potential mutagens. Handle with proper PPE (gloves, lab coat, fume hood).

-

Explosion Risk : While this specific molecule is stable, nitro compounds can be energetic. Avoid heating dry solids to decomposition.

References

-

Organic Chemistry Portal . "Amide Coupling Reagents: Mechanisms and Protocols." Available at: [Link]

-

National Center for Biotechnology Information . "PubChem Compound Summary for 3-Nitrobenzamide derivatives." PubChem.[2][3][4] Available at: [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, hydrochloride (1:2) | C14H24Cl2N2 | CID 9943888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-硝基苯甲脒 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

Solubility Profile of 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride: A Technical Characterization Guide

Executive Summary

Compound: 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride

Class: Synthetic Intermediate / Pharmaceutical Building Block

Molecular Formula:

This guide outlines the physicochemical solubility profile of 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride. As a hydrochloride salt of a basic piperidine derivative, this compound exhibits high aqueous solubility in acidic to neutral media but faces significant precipitation risks in alkaline environments due to free base conversion. This document details the theoretical basis, experimental protocols, and critical stability boundaries (

Physicochemical Framework

Structural Analysis & Ionization

The solubility behavior of this molecule is dictated by two distinct functional regions:

-

The Lipophilic Core (Solubility Limiting): The 3-nitrobenzamide moiety is planar and moderately lipophilic. The nitro group (

) and the amide linker contribute to crystal lattice stability via -

The Ionization Center (Solubility Enhancing): The piperidine ring contains a secondary amine. In the hydrochloride salt form, this nitrogen is protonated (

), providing the hydration energy necessary to dissolve the lipophilic core.[1]

-

Predicted

(Base): ~10.6 – 11.0 (Typical for 4-substituted piperidines).[1] -

Predicted LogP (Free Base): ~1.8 (Moderately lipophilic).[1]

-

Predicted LogD (pH 7.4): ~ -1.2 (Highly soluble due to ionization).[1]

Thermodynamic Solubility Equilibrium

In water, the hydrochloride salt (

Critical Insight: At

Experimental Protocols

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility in pure water and biorelevant buffers.[1]

Reagents:

-

Analyte: 3-Nitro-N-(piperidin-4-yl)benzamide HCl (micronized).[1]

-

Media: HPLC-grade water, 0.1 N HCl, Phosphate Buffer (pH 6.8), Borate Buffer (pH 10).[1]

Workflow:

-

Saturation: Add excess solid (~20 mg) to 1 mL of medium in a glass vial.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (orbital shaker).

-

pH Check: Measure the pH of the supernatant at the end of the experiment. Note: The HCl salt will acidify unbuffered water.

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22

PVDF). -

Quantification: Analyze supernatant via HPLC-UV (254 nm).

Protocol B: Determination of (Salt Disproportionation)

Objective: Identify the pH threshold where the salt converts to the insoluble free base.[1]

Method: Potentiometric Titration.

-

Dissolve the HCl salt in water (approx. 10 mM concentration).

-

Titrate with 0.1 M NaOH while monitoring turbidity (Tyndall effect) or UV transmittance.

-

Endpoint: The pH at which precipitation onset occurs is the

.

Visualization: Solubility Characterization Workflow

Caption: Decision tree for solubility profiling, highlighting the critical dependence on final pH relative to the pKa of the piperidine nitrogen.

Data Profile (Simulated/Reference Range)

Since specific literature data for this intermediate is proprietary, the following profile is derived from structure-activity relationships (SAR) of analogous piperidine-benzamides (e.g., Niraparib intermediates).

| Parameter | Condition | Expected Value | Mechanistic Note |

| Intrinsic Solubility ( | pH 12 (Free Base) | < 0.5 mg/mL | Limited by nitro-benzamide lipophilicity.[1] |

| Salt Solubility ( | pH 1-6 (Water/Acid) | > 50 mg/mL | Driven by piperidinium cation hydration.[1] |

| Aqueous | ~ 8.5 - 9.5 | Risk zone for precipitation in intestinal fluids.[1] | |

| Common Ion Effect | 0.1 M HCl | Reduced | Excess |

Scientific Commentary & Troubleshooting

The "Self-Buffering" Trap

When dissolving 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride in pure water, the solution will naturally become acidic (pH ~4-5) due to the weak acid nature of the piperidinium ion.[1]

-

Error: Measuring solubility in "water" without recording the final pH.

-

Correction: Always report solubility as

, not just

Common Ion Effect

In gastric simulations (0.1 M HCl), the abundance of chloride ions (

Stability

The nitro group is susceptible to reduction under strong reducing conditions, but stable in standard aqueous solubility testing. The amide bond is stable at physiological pH but may hydrolyze under extreme acid/base/heat conditions (e.g., 1N HCl at 80°C).[1] Ensure HPLC methods separate the hydrolysis product (3-nitrobenzoic acid) from the parent.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on solubility profiling physics).

-

Bergström, C. A., et al. (2016). "Accuracy of measured and predicted aqueous solubility data." European Journal of Pharmaceutical Sciences. Link

-

Sigma-Aldrich. (n.d.).[1] Piperidine Hydrochloride Product Specification. Retrieved from (Used for fragment property verification).[1]

-

PubChem. (n.d.). 4-Nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from (Used for lipophilic core estimation).[1]

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews. Link

Sources

Technical Guide: Pharmacological Mechanism of 3-Nitro-N-(piperidine-4-yl)benzamido Derivatives

The following technical guide details the pharmacological mechanism of action for 3-Nitro-N-(piperidine-4-yl)benzamido derivatives . This analysis focuses on their role as zinc-ejecting agents and covalent modifiers , a distinct class of inhibitors often miscategorized solely as competitive PARP inhibitors.

Executive Summary

3-Nitro-N-(piperidine-4-yl)benzamido derivatives represent a specialized class of pharmacophores that combine a 3-nitrobenzamide warhead with a piperidine-4-yl carrier . While historically investigated as poly(ADP-ribose) polymerase (PARP) inhibitors, advanced mechanistic studies reveal their primary mode of action is zinc ejection from zinc-finger motifs (CCXC or CCHC domains) and non-selective covalent modification of cysteine residues.

This guide dissects the "zinc-ejection" mechanism, contrasting it with classical NAD+ competitive inhibition, and provides validated protocols for characterizing these effects in drug discovery.

Chemical Biology & SAR Analysis

The scaffold consists of two distinct functional domains, each contributing to the pharmacological profile:

| Domain | Chemical Moiety | Function & Liability |

| Warhead | 3-Nitrobenzamide | Zinc Ejection / Electrophile: The 3-nitro group, particularly when activated by metabolic reduction (to nitroso/hydroxylamine), destabilizes zinc-finger domains in proteins like PARP-1, SP1, and HIV NCp7. It can also act as a substrate for reductive bioactivation. |

| Carrier | N-(Piperidine-4-yl) | Solubility & Targeting: The basic piperidine nitrogen (pKa ~10-11) enhances aqueous solubility and lysosomotropic accumulation. It mimics the ribose/phosphate binding energy of NAD+ in some contexts but primarily serves as a pharmacokinetic handle. |

| Linker | Amide Bond | Stability: Connects the warhead to the carrier. The rigidity of the benzamide ensures correct orientation of the nitro group relative to the target cysteine/histidine residues. |

Structural Causality

The presence of the nitro group at the 3-position is critical. Unlike 3-aminobenzamides (which are classical competitive PARP inhibitors), 3-nitrobenzamides do not compete strictly with NAD+ for the catalytic pocket. Instead, they attack the Zinc Finger 1 (ZnF1) and Zinc Finger 2 (ZnF2) domains of PARP-1, leading to protein unfolding and loss of DNA-binding affinity.

Mechanism of Action (MoA)

Primary Mechanism: Zinc Ejection from Zinc-Finger Domains

The defining pharmacological event for 3-nitro-N-(piperidine-4-yl)benzamido derivatives is the abstraction of zinc ions (

-

Binding: The benzamide core positions the molecule near the zinc-coordinating residues (Cys-Cys-His-Cys) of the target protein (e.g., PARP-1).

-

Oxidation/Reaction: The nitro group (or its metabolic intermediate) facilitates the oxidation of the coordinating cysteine thiolates (

) to disulfides ( -

Ejection: The loss of thiolate coordination geometry reduces the affinity for

, causing its release into the cytosol. -

Inactivation: The "apo-protein" (zinc-free) collapses, losing its ability to bind DNA or catalyze reactions.

Secondary Mechanism: Reductive Bioactivation & ROS

In hypoxic environments (e.g., solid tumors, M. tuberculosis granulomas), the 3-nitro group acts as a prodrug. Nitroreductases reduce the

-

Nitroso-mediated toxicity: Covalently binds to glutathione (GSH) or protein thiols.

-

Redox Cycling: Generates Superoxide (

) and Reactive Oxygen Species (ROS), inducing DNA damage.

Visualization: Zinc Ejection Signaling Pathway

The following diagram illustrates the transition from Zinc-bound (Active) to Zinc-free (Inactive) states induced by the 3-nitrobenzamide warhead.

Caption: Mechanism of Zinc Ejection: The 3-nitrobenzamide derivative disrupts the Zn-thiolate coordination, releasing Zn2+ and inactivating the protein.

Experimental Protocols for Validation

To validate this mechanism, researchers must distinguish between competitive inhibition (NAD+ competition) and zinc ejection.

Protocol A: Fluorescent Zinc Release Assay

Purpose: Quantify the release of labile

Materials:

-

Recombinant PARP-1 or ZnF peptide (1 µM).

-

FluoZin-3 (Invitrogen) or Newport Green (1 µM).

-

Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl. Crucial: Must be DTT-free (reducing agents interfere with ejection).

-

Test Compound: 3-Nitro-N-(piperidine-4-yl)benzamide derivative.[1][2]

Methodology:

-

Baseline: Incubate Protein + FluoZin-3 in a black 96-well plate for 10 min. Measure fluorescence (

). -

Induction: Add Test Compound (concentration range 0.1 – 100 µM).

-

Kinetics: Monitor fluorescence increase over 60 minutes. An increase indicates

release (FluoZin-3 binds free Zn). -

Control: Use TPEN (zinc chelator) as a positive control for signal quenching/stripping.

Protocol B: Differential PARP Activity Assay (Competition vs. Ejection)

Purpose: Determine if the compound competes with NAD+.

Methodology:

-

Perform standard PARP activity ELISA (using biotinylated NAD+).

-

Run 1 (Standard): Co-incubate Enzyme + DNA + NAD+ + Compound.

-

Run 2 (Pre-incubation): Incubate Enzyme + Compound for 60 min before adding DNA/NAD+.

-

Analysis: Zinc ejectors show time-dependent inhibition (potency increases with pre-incubation time as zinc is slowly released), whereas competitive inhibitors are time-independent.

Visualization: Experimental Workflow

Caption: Validation Workflow: Distinguishing zinc ejection (time-dependent, Zn-release positive) from classical inhibition.

Therapeutic Implications

The pharmacological utility of 3-nitro-N-(piperidine-4-yl)benzamido derivatives extends beyond simple enzyme inhibition:

-

Triple-Negative Breast Cancer (TNBC): While Iniparib (4-iodo-3-nitrobenzamide) failed in Phase III due to non-selectivity, derivatives with optimized carriers (like the piperidine moiety) are being explored to target "BRCA-ness" tumors via the zinc-ejection mechanism, which is distinct from Olaparib-like trapping.

-

Antiviral Activity: The HIV Nucleocapsid protein (NCp7) relies on two CCHC zinc fingers. 3-nitrobenzamides can eject zinc from NCp7, preventing viral RNA packaging.

-

Antibacterial (Tuberculosis): Nitro-containing benzamides can act as prodrugs activated by mycobacterial nitroreductases (DprE1 pathway), leading to suicide inhibition.

References

-

Mechanistic Re-evaluation of Iniparib: Title: Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor. Source: Clinical Cancer Research (2012). URL:[Link]

-

Zinc Ejection Methodology: Title: A fluorescence-based assay for monitoring the ejection of zinc from zinc-finger proteins. Source: Analytical Biochemistry. URL:[Link]

-

3-Nitrobenzamide Pharmacology: Title: 3-Nitrobenzamide, a putative poly(ADP-ribose) polymerase inhibitor, induces DNA double-strand breaks and apoptosis. Source: Molecular Pharmacology. URL:[Link]

-

Piperidine-Benzamide Scaffolds in Drug Design: Title: Structure-based design of novel benzamide derivatives as HDAC inhibitors. Source: Journal of Medicinal Chemistry.[3] URL:[Link]

Sources

In-Depth Technical Guide: Safety Data Sheet (SDS) for 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride

[1][2][3][4]

Identification & Chemical Structure

Compound Name: 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride Synonyms: N-(4-Piperidinyl)-3-nitrobenzamide HCl; 3-Nitro-N-(4-piperidyl)benzamide hydrochloride CAS Number: Not broadly listed (Treat as Novel Chemical Entity) Molecular Formula: C₁₂H₁₅N₃O₃[1][2][3][4] · HCl Molecular Weight: 249.27 (Free base) + 36.46 (HCl) ≈ 285.73 g/mol [1][2][3][4]

Structural Analysis & Reactive Moieties

This compound integrates three distinct pharmacophores, each contributing to its safety profile:

-

3-Nitrobenzamide Core: A nitro-aromatic scaffold.[1][2] Nitro groups are reducible (potential for methemoglobinemia) and often associated with mutagenic potential (Ames positive).[1][3]

-

Piperidine Ring (4-substituted): A secondary amine heterocycle.[1] In this salt form, the piperidine nitrogen is protonated (

), increasing water solubility but maintaining potential for pH-dependent irritation.[1][2][3] -

Hydrochloride Counterion: Imparts acidity to aqueous solutions and hygroscopic properties to the solid.[1]

Hazard Identification (GHS Classification - Predicted)

Based on Regulation (EC) No 1272/2008 (CLP) and OSHA HCS 2012.

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1][2][3][4] | H302 |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][5][6][7] | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1][5][6][8] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1][2][5][9] | H335 |

| Germ Cell Mutagenicity | Cat 2 | Suspected of causing genetic defects.[1] | H341 |

Signal Word: WARNING

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][9] Remove contact lenses, if present and easy to do.[5][6][8][9][10] Continue rinsing.[1][5][6][8][9][11]

Composition / Information on Ingredients

First Aid Measures (Self-Validating Protocols)

Protocol: Ocular Exposure

Mechanism: The HCl salt hydrolyzes in eye moisture, creating an acidic environment (pH < 4) that causes immediate protein denaturation and pain.

-

Immediate Action: Do not rub eyes.

-

Irrigation: Flush with lukewarm water or saline for a minimum of 15 minutes .[1] Ensure the stream is gentle to prevent mechanical damage to the cornea.[1]

-

Validation: Check pH of the eye cul-de-sac using a litmus strip after 15 minutes.[1][2] If pH is not 7.0–7.4, continue flushing.

Protocol: Skin Contact

Mechanism: Nitro-aromatics can be absorbed transdermally; the salt form is also a contact irritant.[1][2]

Firefighting Measures

Handling & Storage

Storage Conditions (Critical for Stability)

-

Temperature: Store at -20°C (Desiccated). The HCl salt is hygroscopic; moisture uptake can lead to hydrolysis of the amide bond over time.[1]

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended.[1]

-

Light: Protect from light (amber vials).[1][3] Nitro groups can undergo photochemical degradation.[1]

Handling Workflow

Figure 1: Safe handling workflow to prevent moisture contamination and exposure.

Physicochemical Properties

| Property | Value / Description |

| Physical State | Solid (Crystalline powder) |

| Color | Pale yellow to off-white (Nitro group imparts color) |

| Solubility (Water) | Moderate to High (due to HCl salt and piperidine amine) |

| Solubility (DMSO) | > 20 mg/mL |

| pH (1% aq.[1][2][3][4] soln) | Acidic (approx. 3.0 – 5.[1][3]0) |

| Melting Point | Predicted: >200°C (Decomposition) |

Stability & Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1][2]

-

Incompatible Materials:

-

Strong Bases: Will deprotonate the piperidine nitrogen, liberating the free base (oily/waxy solid) and potentially altering solubility.[4]

-

Strong Reducing Agents: Can reduce the nitro group (

) to an amine ( -

Oxidizing Agents: Reaction with the secondary amine of the piperidine ring.[1]

-

Toxicological Information

Note: Specific LD50 data is unavailable.[1][10] The following are predicted based on structural analogs (e.g., 3-nitrobenzamide, piperidine).

Acute Toxicity[2][8][10][11][12]

-

Oral: Predicted LD50 (Rat) between 300 – 2000 mg/kg.[1][3] Nitrobenzamides are often central nervous system (CNS) depressants or metabolic toxins.[1][3]

-

Inhalation: Dust is highly irritating to the mucous membranes.[1]

Chronic Toxicity (The "Nitro" Risk)[1][3]

Ecological Information

Emergency Response & Spill Control

Spill Decision Tree

Figure 2: Decision logic for laboratory spill response.

Disposal Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HCl).[1][3][4]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for 3-Nitrobenzamide. Retrieved from [Link][1][2][3][4]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Nitro Compounds. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3][4]

Sources

- 1. Benzamide, 3-nitro-N-(3-nitrophenyl)- | C13H9N3O5 | CID 66861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | C11H16ClFN2O2S | CID 53255635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Benzamide, 3-nitro-n-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride (C22H26N4O3S) [pubchemlite.lcsb.uni.lu]

- 4. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. N-piperidinyl benzamide | Sigma-Aldrich [sigmaaldrich.com]

literature review of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride synthesis

Executive Summary

This technical guide details the synthesis of 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride , a critical intermediate often employed in the development of PARP inhibitors and kinase-targeted small molecules.

While the user prompt refers to the "benzamido" moiety, accurate IUPAC nomenclature defines the free base as N-(piperidin-4-yl)-3-nitrobenzamide. The "hydrochloride" designation indicates the protonation of the secondary amine on the piperidine ring, rendering the compound water-soluble and stable for storage.

This guide prioritizes scientific integrity and reproducibility . We present two distinct synthetic routes:

-

Route A (Scalable): Acid Chloride activation (High throughput, lower cost).

-

Route B (Precision): HATU/EDC coupling (Milder conditions, higher atom economy).

Retrosynthetic Analysis

To design a self-validating protocol, we must first visualize the disconnection logic. The target molecule is disassembled into two commercially available building blocks: 3-Nitrobenzoic acid and 4-Amino-1-Boc-piperidine .

The tert-butyloxycarbonyl (Boc) protecting group is essential to prevent polymerization of the piperidine diamine during the amide coupling phase.

Figure 1: Retrosynthetic disconnection showing the necessity of orthogonal protection (Boc) prior to salt formation.

Experimental Protocols

Phase 1: Amide Coupling

We recommend Route A for scales >10g due to cost-efficiency and Route B for discovery scales (<1g) where purity profiles are paramount.

Route A: The Acid Chloride Method (Scalable)

This method utilizes in situ generation or commercial 3-nitrobenzoyl chloride. It is robust but requires moisture control.

-

Reagents: 3-Nitrobenzoyl chloride (1.0 equiv), 4-Amino-1-Boc-piperidine (1.0 equiv), Triethylamine (TEA, 2.5 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Protocol:

-

Setup: Purge a round-bottom flask with nitrogen. Add 4-Amino-1-Boc-piperidine (10 mmol) and dry DCM (50 mL).

-

Base Addition: Cool to 0°C. Add TEA (25 mmol) dropwise.

-

Addition: Dissolve 3-Nitrobenzoyl chloride (10 mmol) in DCM (10 mL) and add dropwise over 20 minutes. Note: Exothermic reaction.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 1:1). Product Rf ~0.4; SM amine stays at baseline or stains differently (Ninhydrin).

-

Workup: Wash organic layer with 1N HCl (removes excess TEA), Sat. NaHCO3 (removes unreacted acid), and Brine. Dry over Na2SO4.

-

Yield: Expect 85-92% of the Boc-protected intermediate as a yellow solid.

Route B: The HATU/EDC Method (Precision)

Ideal if the acid chloride is unavailable or if avoiding harsh acylating agents is preferred.

-

Reagents: 3-Nitrobenzoic acid (1.0 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv), 4-Amino-1-Boc-piperidine (1.0 equiv).

-

Solvent: DMF or DCM.

Protocol:

-

Dissolve 3-Nitrobenzoic acid in DMF. Add DIPEA and HATU. Stir for 15 min to form the activated ester.

-

Add 4-Amino-1-Boc-piperidine. Stir at RT for 4-12 hours.

-

Critical Step: Dilute with EtOAc and wash extensively with water/LiCl solution to remove DMF and tetramethylurea byproducts.

Phase 2: Deprotection & Salt Formation

This step cleaves the Boc group and installs the hydrochloride counter-ion in one operation.

-

Reagent: 4M HCl in Dioxane (commercial) or Ethanol.

-

Substrate: Boc-protected intermediate from Phase 1.

Protocol:

-

Dissolve the intermediate (5 mmol) in minimal dry DCM (5 mL) or Dioxane.

-

Add 4M HCl in Dioxane (20 mL, excess) dropwise at 0°C.

-

Observation: A white precipitate should begin to form within 30 minutes.

-

Stir at RT for 2-4 hours. Monitor by LC-MS (Mass shift: M+1 changes from ~350 to ~250).

-

Isolation: Filter the solid precipitate. Wash with diethyl ether (to remove organic impurities).

-

Drying: Dry under high vacuum to remove trace dioxane. Warning: The product is hygroscopic; store in a desiccator.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and validation steps (TLC/LCMS) required to ensure high purity.

Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints.

Data Summary & Troubleshooting

Physicochemical Expectations

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Color often comes from nitro group trace impurities. |

| Molecular Weight | ~285.73 g/mol (Free Base: 249.27) | Exact mass depends on stoichiometry of HCl (usually mono- or di-HCl). |

| Solubility | Water, DMSO, Methanol | Insoluble in DCM, Ether, Hexane. |

| 1H NMR (DMSO-d6) | δ 8.0-9.0 (Amide NH), δ 7.5-8.5 (Ar-H) | Look for disappearance of Boc singlet (δ 1.4 ppm). |

Troubleshooting Guide

-

Issue: Product is an oil/gum after HCl treatment.

-

Cause: Residual solvent or excess acid.

-

Fix: Triturate with diethyl ether or acetone. Sonicate to induce crystallization.

-

-

Issue: Low Yield in Phase 1.

-

Cause: Hydrolysis of Acid Chloride.

-

Fix: Ensure DCM is anhydrous. Use fresh 3-nitrobenzoyl chloride.

-

References

-

PubChem. Compound Summary: N-(piperidin-4-yl)benzamide derivatives. National Library of Medicine. [Link]

-

Han, G., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. (Fundamental mechanism for Phase 2). [Link]

-

Montalbetti, C.A.G.N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Review of HATU/EDC mechanisms cited in Phase 1). [Link]

-

Organic Syntheses. General procedures for Schotten-Baumann reaction. (Standard grounding for Route A). [Link]

binding affinity of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride to target receptors

Technical Profiling Guide: Binding Kinetics and Affinity Determination of 3-Nitro-N-(piperidine-4-yl)benzamido Hydrochloride

Executive Summary: The Analyte in Context

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride (hereafter referred to as 3-NPB-HCl ) represents a classic "privileged scaffold" within Fragment-Based Drug Discovery (FBDD). It combines two distinct pharmacophores: the benzamide core (historically associated with PARP inhibition and histone deacetylase modulation) and the 4-aminopiperidine moiety (a ubiquitous anchor for aminergic G-Protein Coupled Receptors).

This guide provides a rigorous technical framework for characterizing the binding affinity of 3-NPB-HCl. Unlike optimized lead compounds with single-digit nanomolar affinity, this fragment likely exhibits moderate affinity (

Structural Analysis & Target Prediction

Before initiating wet-lab protocols, one must understand the structural determinants driving binding.

-

The Cationic Anchor: At physiological pH, the secondary amine of the piperidine ring (

) is protonated. This positive charge is critical for forming an ionic bond with the conserved Aspartate (Asp3.32) residue found in the orthosteric binding pocket of Class A GPCRs (Dopamine, Serotonin, Muscarinic receptors). -

The Nitro-Benzamide Warhead: The 3-nitro group acts as an electron-withdrawing group (EWG), influencing the acidity of the amide proton and potentially engaging in

-stacking interactions. This moiety structurally mimics the nicotinamide pharmacophore, suggesting potential (albeit weak) affinity for PARP-1/2 enzymes.

Visualization: Pharmacophore Mapping

Figure 1: Pharmacophore deconstruction of 3-NPB-HCl mapping structural motifs to potential biological interaction sites.

Protocol A: Radioligand Binding Assay (GPCR Profiling)

Objective: Determine the inhibition constant (

Materials & Reagents

-

Receptor Source: Human recombinant

receptor membranes (CHO cell line). -

Radioligand:

-Methylspiperone (0.5 nM final conc). -

Analyte: 3-NPB-HCl (dissolved in DMSO, serial dilutions).

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

Step-by-Step Workflow

-

Preparation: Thaw membrane prep and homogenize in assay buffer. Dilute to

protein/well. -

Non-Specific Binding (NSB) Control: Add

Haloperidol to define NSB wells. -

Analyte Addition: Add 3-NPB-HCl in a 10-point concentration range (e.g.,

to -

Incubation: Add

-Methylspiperone and membranes. Incubate for 60 minutes at 25°C to reach equilibrium.-

Expert Insight: Piperidine fragments can have fast kinetics; equilibrium is usually reached quickly, but 60 mins ensures competition with the high-affinity radioligand.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding of the cationic piperidine).

-

Quantification: Wash filters 3x with ice-cold buffer. Add scintillant and count via Liquid Scintillation Counter.

Data Analysis

Calculate

Where

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Measure real-time binding kinetics (

Experimental Setup (Biacore/Sierra Systems)

| Parameter | Setting | Rationale |

| Sensor Chip | CM5 or Series S | Carboxymethylated dextran matrix suitable for protein coupling. |

| Immobilization | Amine Coupling | Target protein (e.g., purified PARP-1) coupled to ~3000 RU. |

| Running Buffer | HBS-P+ with 5% DMSO | DMSO matching is critical to prevent bulk refractive index jumps. |

| Flow Rate | High flow minimizes mass transport limitations (MTL). |

Workflow Logic

-

Solvent Correction: Run a DMSO calibration curve (4.5% to 5.8%) to correct for bulk refractive index mismatches.

-

Clean Screen: Inject 3-NPB-HCl at a single high concentration (

) to check for "square wave" binding (ideal) vs. sticky binding (slow dissociation). -

Multi-Cycle Kinetics: Inject analyte at 0, 3.125, 6.25, 12.5, 25, 50, and

. -

Regeneration: Usually not required for fragments (fast off-rate). If necessary, use a mild 10s pulse of 10mM Glycine pH 2.5.

Visualization: SPR Sensorgram Logic

Figure 2: Logical flow of SPR kinetic analysis. For fragments like 3-NPB-HCl, the 'Equilibrium' phase is often reached within seconds.

Anticipated Results & Interpretation

When characterizing 3-NPB-HCl, you will likely encounter one of two scenarios. Use this table to interpret your data:

| Metric | Scenario A: Specific Binder | Scenario B: Non-Specific / Promiscuous |

| SPR Sensorgram | "Square wave" shape; rapid on/off. Saturable | Linear increase with concentration (non-saturable). Slow dissociation. |

| Hill Slope (Radioligand) | Close to 1.0 (Unity). | < 0.8 or > 1.2 (suggests aggregation or multiple sites). |

| Thermodynamics | Binding is enthalpy-driven (H-bonds). | Binding is entropy-driven (Hydrophobic effect/aggregation). |

| Likely Target Class | Aminergic GPCRs ( | Soluble enzymes (unless specific active site fit). |

Critical Note on the 3-Nitro Group:

The nitro group is a metabolic liability (potential for reduction to aniline in vivo). However, in in vitro binding assays, it serves as a strong dipole. If you observe high affinity (

References

-

Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Link

-

Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters, 1(1), 44-48. Link

-

Wacker, D., et al. (2017). "Crystal structure of an LSD-bound human serotonin receptor." Cell, 168(3), 377-389. (Demonstrates the conserved Aspartate-Piperidine interaction). Link

-

Ferré, S., et al. (2019). "G Protein-Coupled Receptor Oligomerization Revisited: Functional and Pharmacological Perspectives." Pharmacological Reviews, 71(2), 170-195. Link

-

Hevener, K. E., et al. (2009). "Validation of molecular docking programs for virtual screening against dihydropteroate synthase." Journal of Chemical Information and Modeling, 49(2), 444-460. (Discusses validation of sulfonamide/benzamide fragments). Link

Stability Profiling of 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride in Physiological pH

[1]

Part 1: Executive Summary

The compound 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride presents a robust chemical stability profile under strictly physiological conditions (pH 7.4, 37°C) in the absence of biological catalysts.[1] The core benzamide linkage is resistant to spontaneous hydrolysis at neutral pH, with a predicted half-life (

This guide provides a theoretical stability analysis grounded in structure-activity relationships (SAR) of benzamide analogs, followed by a validated experimental protocol to empirically determine the degradation kinetics.

Part 2: Physicochemical Baseline & Structural Logic[1]

To understand the stability, we must first define the ionization state and solubility profile at pH 7.4.

Structural Analysis

The molecule consists of three distinct pharmacophores affecting stability:

-

The Piperidine Ring: A secondary amine (unless N-substituted) with a high pKa (~10.8–11.0).[1]

-

The Benzamide Linker: A resonance-stabilized amide bond connecting the aromatic ring to the piperidine.[1]

-

The 3-Nitro Group: An electron-withdrawing group (EWG) at the meta position, which deactivates the aromatic ring but slightly increases the electrophilicity of the carbonyl carbon.[1]

Ionization State at pH 7.4[1]

Part 3: Degradation Pathways & Stability Mechanisms[1]

Chemical Hydrolysis (Spontaneous)

At pH 7.4, spontaneous hydrolysis of the amide bond is negligible. The resonance stabilization of the benzamide nitrogen reduces the electrophilicity of the carbonyl carbon. While the meta-nitro group is electron-withdrawing (Hammett constant

Biological/Enzymatic Instability (The Real Risk)

In a biological matrix (plasma, microsomes, or whole cell media), two specific pathways compromise stability:

-

Nitro Reduction: Under hypoxic conditions or in the presence of specific reductases (e.g., xanthine oxidase, cytosolic nitroreductases), the

group is stepwise reduced to a hydroxylamine ( -

Amidase Cleavage: While chemically stable, the amide bond mimics peptide linkages. Non-specific amidases (e.g., carboxylesterases acting on amides) in plasma can cleave the molecule into 3-nitrobenzoic acid and 4-aminopiperidine .[1]

Part 4: Visualization of Degradation Pathways

The following diagram outlines the potential degradation products in both chemical (buffer) and biological (plasma) environments.[1]

Figure 1: Predicted degradation pathways. The oxidative reduction of the nitro group is the dominant pathway in biological systems, while hydrolysis is the dominant pathway in extreme pH chemical environments.

Part 5: Standardized Stability Assessment Protocol

To empirically validate the stability of your specific lot, follow this self-validating HPLC protocol. This method separates the parent from the likely hydrolytic degradant (3-nitrobenzoic acid).[1]

Materials

-

Test Compound: 3-Nitro-N-(piperidin-4-yl)benzamide HCl.

-

Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4.

-

Internal Standard (IS): Benzamide or Caffeine (structurally distinct, stable).

-

Solvent: Acetonitrile (ACN), HPLC grade.

Experimental Workflow

| Step | Action | Critical Parameter |

| 1. Stock Prep | Dissolve 10 mM compound in DMSO.[1] | Ensure complete solubilization (sonicate if needed).[1] |

| 2. Incubation | Dilute to 10 µM in PBS (pH 7.4) at 37°C. | Final DMSO < 1% to prevent solvent effects. |

| 3. Sampling | Aliquot at | Volume: 100 µL per timepoint. |

| 4. Quenching | Add 100 µL cold ACN + IS to sample. | Precipitates salts; stops weak enzymatic activity (if plasma).[1] |

| 5. Analysis | Centrifuge (10,000 x g, 5 min) & Inject supernatant. | HPLC-UV (254 nm) or LC-MS/MS.[1] |

Analytical Method (HPLC Conditions)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Nitro aromatics absorb strongly here).[1]

Data Interpretation Criteria

Calculate the % Remaining using the Peak Area Ratio (PAR):

| Result (% Remaining at 24h) | Classification | Actionable Insight |

| > 95% | Stable | Suitable for long-term cell assays (24-72h).[1] |

| 80% - 95% | Moderately Stable | Replenish media every 12h in bio-assays. |

| < 80% | Unstable | Check for precipitation or contamination.[1] |

Part 6: References

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] (Authoritative text on amide bond stability and hydrolysis mechanisms).

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for stability protocols in drug discovery).[1]

-

Wardman, P. (1989). Reduction of Nitroaromatic Compounds by Anaerobic, Facultative, and Aerobic Bacteria. In: Biochemical Pharmacology. (Mechanistic insight into nitro-reduction pathways).

-

FDA Guidance for Industry. (2021). Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory framework for stability testing).[1]

Methodological & Application

Application Note: Preparation of High-Integrity Stock Solutions for 3-Nitro-N-(piperidin-4-yl)benzamide HCl

Abstract & Scope

This technical guide details the standardized protocol for solubilizing, storing, and handling 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride (and structurally similar benzamide-piperidine salts). While hydrochloride salts generally offer improved aqueous solubility over their free base counterparts, the presence of the lipophilic 3-nitrobenzamide moiety introduces specific solubility boundaries critical for biological assays. This note addresses the "solubility paradox" often encountered in drug discovery: high solubility in organic stock solvents (DMSO) versus potential precipitation upon dilution into physiological buffers.

Physicochemical Profile & Pre-Formulation Analysis

Before uncapping the vial, the researcher must understand the molecule's behavior in solution.

-

Compound Name: 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride

-

Chemical Nature: Amphiphilic salt. The piperidine ring (protonated at physiological pH) provides hydrophilicity, while the nitro-substituted aromatic ring drives lipophilicity and potential aggregation.

-

Critical Risk: The "Crash-Out" Effect. Upon dilution from DMSO into neutral buffers (PBS, pH 7.4), the local concentration may momentarily exceed the solubility limit of the free base form before equilibrium is reached, leading to micro-precipitation that skews IC50 data.

The Salt Correction Factor (SCF)

A common error in potency calculations is neglecting the mass of the counterion. You must define whether your target concentration (e.g., 10 mM) refers to the whole salt or the active free base .

-

If target is Free Base concentration: Weigh

-

If target is Salt concentration: Weigh

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, sterile 10 mM or 50 mM Master Stock.

Solvent of Choice: Anhydrous Dimethyl Sulfoxide (DMSO), Grade

Workflow Diagram: Master Stock Preparation

Caption: Logical workflow for generating high-integrity Master Stock solutions. Note the critical QC loop.

Step-by-Step Procedure

-

Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents atmospheric moisture condensation on the cold hygroscopic salt.

-

Weighing:

-

Use an analytical balance (readability 0.01 mg).

-

Expert Tip: HCl salts are prone to static charge. Use an anti-static gun or polonium strip to neutralize the weighing boat.

-

-

Solvent Addition (Gravimetric Method):

-

Do not add a fixed volume of DMSO to a fixed mass. The solid occupies volume.

-

Add DMSO to reach ~80% of the target volume.

-

Vortex until dissolved.

-

Add remaining DMSO to reach the final calibrated volume (or mass, using DMSO density

).

-

-

Dissolution Enhancement:

-

Sonication: Sonicate in a water bath at ambient temperature for 5–10 minutes. The nitro group can participate in

-stacking; sonication breaks these non-covalent interactions. -

Visual Check: Hold the vial against a light source. The solution must be absolutely clear. Any turbidity indicates "seeds" for future precipitation.

-

-

Aliquotting:

-

Dispense into amber glass vials or high-quality polypropylene (PP) tubes.

-

Volume: Small aliquots (e.g., 50

L) to avoid freeze-thaw cycles.

-

Protocol B: Preparation of Aqueous Working Solutions

Objective: Dilute Master Stock into assay media without precipitation. Challenge: The "Solubility Cliff." Dropping from 100% DMSO to aqueous buffer can shock the system.

The "Intermediate Dilution" Strategy

Never add 100% DMSO stock directly to a stagnant well of cells/protein. High local DMSO concentration kills cells and precipitates compounds before they disperse.

Caption: Two-step dilution strategy to mitigate solubility shock and solvent toxicity.

-

Prepare Intermediate: Dilute the Master Stock 10-20x into the assay buffer with rapid vortexing.

-

Note: For this specific HCl salt, ensure the buffer has sufficient buffering capacity (e.g., 50mM HEPES or Tris) to neutralize the acidity of the HCl without dropping the pH locally, which could affect the assay.

-

-

Final Transfer: Pipette the intermediate solution into the final assay plate.

Storage, Stability, and Troubleshooting[1][2][3][4][5]

Storage Matrix

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Slows chemical degradation (hydrolysis of amide bond). |

| Container | Amber Glass or Polypropylene | Amber protects Nitro group from potential photodegradation. |

| Freeze-Thaw | Max 3 cycles | DMSO absorbs water from air during thawing. >1% water in DMSO accelerates degradation. |

| Hygroscopicity | High | Keep desiccated. "Wet" DMSO lowers solubility.[1] |

Troubleshooting "Crash Out"

If the compound precipitates upon dilution:

-

Check pH: The piperidine nitrogen pKa is ~11. At pH 7.4, it is charged (soluble). If your buffer is weak and the stock is very acidic (due to excess HCl), the pH might shift, or if the buffer is too basic, the free base forms. Verify final pH.

-

Add Surfactant: 0.01% Tween-20 or Triton X-100 in the assay buffer can stabilize the colloid.

-

Reduce Concentration: You may be above the thermodynamic solubility limit. Determine the kinetic solubility limit using nephelometry (light scattering).

References & Authoritative Grounding

-

NIH Assay Guidance Manual. Working with Small Molecules: Preparing and Storing Stock Solutions.

-

Cheng, X., et al. (2003). Kinetic Solubility of Small-Molecule Drug Candidates.

-

Context: Discusses the difference between thermodynamic (equilibrium) and kinetic (precipitation-based) solubility.

-

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.

-

Context: Definitive text on handling salt forms and solubility in drug discovery.

-

-

PubChem Compound Summary. 3-Nitro-N-(piperidin-4-yl)benzamide derivatives.

-

[Link] (Verified for structural alerts regarding nitro-aromatics).

-

Sources

reaction conditions for coupling 3-nitrobenzoic acid with 4-aminopiperidine

This guide outlines the high-fidelity synthesis protocols for coupling 3-nitrobenzoic acid with 4-aminopiperidine . Due to the presence of two distinct nucleophilic nitrogen atoms in 4-aminopiperidine, this reaction presents a classic regioselectivity challenge .

Executive Summary: The Regioselectivity Challenge

The core technical hurdle is the bifurcation of reaction pathways. 4-Aminopiperidine contains:

-

N1 (Endocyclic, Secondary Amide): Higher basicity (pKa ~11), generally higher nucleophilicity.

-

N4 (Exocyclic, Primary Amide): Lower steric hindrance, slightly lower basicity (pKa ~10).

Direct coupling without protecting groups typically yields a mixture of the N1-amide (major), N4-amide (minor), and bis-amide (impurity). Therefore, professional drug development protocols mandate the use of orthogonal protecting groups to isolate the desired isomer.

Part 1: Strategic Analysis & Pathway Selection

Choose your protocol based on the desired pharmacophore target.

| Feature | Route A: Target N1 (Piperidine Core) | Route B: Target N4 (Exocyclic Tail) |

| Target Structure | (4-aminopiperidin-1-yl)(3-nitrophenyl)methanone | N-(piperidin-4-yl)-3-nitrobenzamide |

| Starting Material | 4-(Boc-amino)piperidine | 1-Boc-4-aminopiperidine |

| Primary Mechanism | Amidation of Secondary Amine | Amidation of Primary Amine |

| Deprotection Step | Acidic cleavage (TFA/HCl) yields primary amine | Acidic cleavage (TFA/HCl) yields secondary amine |

| Common Application | Creating a piperidine scaffold for further functionalization at the tail. | Attaching a "head group" to a piperidine linker. |

Visualizing the Strategic Pathways

Figure 1: Strategic bifurcation for regioselective synthesis. Selection of the correct Boc-protected starting material determines the final isomeric product.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the Piperidine Core (N1-Acylation)

Target: Coupling at the secondary amine (piperidine ring nitrogen). Precursor:4-(Boc-amino)piperidine (CAS: 73874-95-0).

Reagents:

-

3-Nitrobenzoic acid (1.0 equiv)

-

4-(Boc-amino)piperidine (1.1 equiv)

-

HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

-

DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

-

DMF (Dimethylformamide, Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve 3-nitrobenzoic acid (1.67 g, 10 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add DIPEA (5.2 mL, 30 mmol) and stir at 0°C (ice bath) for 10 minutes.

-

Coupling Agent: Add HATU (4.56 g, 12 mmol) in one portion. Stir at 0°C for 30 minutes to form the activated ester (O-At ester). Note: The solution typically turns yellow/orange.

-

Amine Addition: Add 4-(Boc-amino)piperidine (2.20 g, 11 mmol) dissolved in minimal DMF (5 mL) dropwise.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup:

-

Dilute reaction mixture with Ethyl Acetate (100 mL).

-

Wash sequentially with:

-

1M HCl (2 x 50 mL) – Removes unreacted amine/DIPEA.

-

Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid.

-

Brine (1 x 50 mL).

-

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Deprotection (Optional but typical): Dissolve the intermediate in DCM (10 mL) and add TFA (5 mL). Stir for 2 hours. Evaporate TFA to yield the trifluoroacetate salt of the final product.

Protocol B: Synthesis of the Exocyclic Amide (N4-Acylation)

Target: Coupling at the primary amine (exocyclic nitrogen). Precursor:1-Boc-4-aminopiperidine (CAS: 87120-72-7).

Reagents:

-

3-Nitrobenzoic acid (1.0 equiv)

-

1-Boc-4-aminopiperidine (1.0 equiv)

-

EDC[1][2]·HCl (1.2 equiv) [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide]

-

HOBt (1.2 equiv) [Hydroxybenzotriazole]

-

DIPEA (2.5 equiv)

-

DCM (Dichloromethane)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-nitrobenzoic acid (10 mmol) and 1-Boc-4-aminopiperidine (10 mmol) in DCM (50 mL).

-

Coupling Cocktail: Add HOBt (12 mmol) and EDC·HCl (12 mmol) sequentially.

-

Base: Add DIPEA (25 mmol) dropwise. Note: EDC couplings are pH sensitive; maintain pH ~8.

-

Reaction: Stir at RT for 16 hours. The reaction is generally slower than HATU but cleaner for primary amines.

-

Workup:

-

Wash with 10% Citric Acid (removes EDC urea byproduct and DIPEA).

-

Wash with Sat. NaHCO₃.

-

Dry organic layer over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallization from EtOAc/Hexanes is often sufficient due to the high crystallinity of nitro-benzamides.

Part 3: Troubleshooting & Optimization

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure DMF is anhydrous. Use a drying tube or N₂ atmosphere. |

| Racemization | High pH during activation | (Not applicable here as 3-nitrobenzoic acid is achiral, but relevant if using amino acid derivatives). |

| Bis-acylation | Failed Protection | Verify the purity of your Boc-starting material via NMR before coupling. |

| Sticky Oil Product | Residual DMF | Wash the organic layer thoroughly with water/LiCl solution or use a high-vacuum pump for >12h. |

Alternative Coupling Reagents

-

T3P (Propylphosphonic Anhydride): Excellent for large-scale (kg) synthesis. Use in EtOAc/Pyridine. Safer than HATU (no explosion risk).

-

Thionyl Chloride (SOCl₂): Converts 3-nitrobenzoic acid to the acid chloride.

-

Protocol: Reflux acid in SOCl₂ (2h), evaporate excess, dissolve in DCM, add amine + Et₃N.

-

Pros: Cheap, very fast.

-

Cons: Harsh conditions, incompatible with acid-sensitive groups (Boc might survive if temp is low, but risky).

-

Part 4: Mechanistic Visualization

The following diagram illustrates the HATU-mediated activation cycle utilized in Protocol A.

Figure 2: HATU activation mechanism. The formation of the O-At active ester is the rate-determining step for efficient amidation.

References

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health (NIH) / PMC. [Link] Citation Context: Validates the use of 4-amino-1-Boc-piperidine in reductive amination and coupling workflows for scaffold generation.

-

Organic Syntheses Procedure: EDC/Oxyma Coupling. Organic Syntheses. [Link] Citation Context: Provides the foundational "Gold Standard" protocol for EDC/Base mediated coupling efficiency and stoichiometry.

-

Synthesis of N-Substituted Benzamide Derivatives. ResearchGate. [Link] Citation Context: Confirms the specific reactivity of nitro-benzoic acids in amide coupling reactions and workup procedures.

-

Forward- and reverse-synthesis of piperazinopiperidine amide analogs. Royal Society of Chemistry (RSC). [Link] Citation Context: Demonstrates the convergent synthesis strategy using 4-substituted-4-aminopiperidine building blocks.[3]

Sources

Application Note: High-Throughput Screening and Mechanistic Characterization of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Abstract

This guide provides a comprehensive technical protocol for the evaluation of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride (referred to herein as 3-NPB-HCl ), a functionalized benzamide derivative. Based on the 3-nitrobenzamide pharmacophore, this compound acts as a Poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] This application note details the experimental workflow for validating its enzymatic inhibition potential, cellular target engagement (PARylation), and functional synthetic lethality in DNA repair-deficient cell lines.

Compound Overview & Handling

3-NPB-HCl combines a nitrobenzamide core (a classic PARP-inhibiting motif mimicking the nicotinamide pocket of NAD+) with a piperidine tail, which frequently enhances aqueous solubility and cellular permeability.

Physicochemical Properties & Storage

-

Molecular Mechanism: Competitive inhibition of the NAD+ binding site on PARP1/2 enzymes; potential zinc-finger ejection due to the nitro-redox pharmacophore.

-

Solubility: The hydrochloride salt form enhances water solubility compared to the free base.

-

Storage: Store powder at -20°C, desiccated and protected from light.

Stock Solution Preparation

| Solvent | Concentration | Storage | Notes |

| DMSO | 10 mM - 50 mM | -80°C (Single Use Aliquots) | Preferred for cellular assays to ensure sterility. |

| Water/PBS | Up to 10 mM | -20°C | Feasible due to HCl salt, but pH must be monitored. |

Critical Handling Note: The piperidine nitrogen is basic. When dissolving the HCl salt in unbuffered water, the pH may be acidic. For enzymatic assays, ensure the final reaction buffer has sufficient buffering capacity (e.g., 50 mM Tris) to maintain pH 8.0, as PARP activity is pH-sensitive.

Biochemical Assay: Cell-Free PARP1 Inhibition

Objective: Determine the IC50 of 3-NPB-HCl against recombinant PARP1 enzyme using a chemiluminescent ELISA-like format.

Principle

PARP1 is coated onto a microplate. In the presence of DNA strand breaks (activated DNA) and NAD+, PARP1 catalyzes the formation of poly(ADP-ribose) (PAR) chains on histone substrates.[4] Biotinylated-NAD+ is used to allow detection via Streptavidin-HRP. 3-NPB-HCl inhibits this polymerization.

Reagents & Materials

-

Enzyme: Recombinant Human PARP1 (High Specific Activity).

-

Substrate: Histone mixture (H1/H2A/H2B/H3/H4).

-

Cofactor: Biotinylated NAD+ (25 µM final).

-

Activator: Nicked/Activated DNA (calf thymus).

-

Detection: Streptavidin-HRP + Chemiluminescent Substrate (ECL).

Protocol Workflow

-

Coat Plate: Add 50 µL Histone solution (1 mg/mL in PBS) to a high-binding 96-well plate. Incubate O/N at 4°C.

-

Block: Wash 3x with PBST. Add 200 µL Blocking Buffer (5% BSA in PBST). Incubate 2h at RT.

-

Compound Addition:

-

Prepare 3-NPB-HCl serial dilutions (e.g., 0.1 nM to 10 µM) in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

-

Add 25 µL of compound to wells.

-

-

Enzyme Mix: Add 25 µL of PARP1 enzyme (0.5 U/well) + Activated DNA. Incubate 15 min at RT (allows inhibitor binding).

-

Reaction Start: Add 25 µL of PARP Cocktail (Biotin-NAD+ + unlabelled NAD+).

-

Incubation: Incubate for 60 min at RT.

-

Detection:

-

Wash 3x with PBST.

-

Add 50 µL Streptavidin-HRP (1:2000). Incubate 30 min.

-

Wash 3x.[1] Add ECL substrate and read Luminescence immediately.

-

Data Analysis

Calculate % Inhibition relative to DMSO control (0% inhibition) and No Enzyme control (100% inhibition). Fit data to a 4-parameter logistic equation to derive IC50.

Cellular Mechanism: Immunofluorescence of PARylation

Objective: Confirm that 3-NPB-HCl penetrates the cell membrane and inhibits PARP activity in a physiological context under DNA damage stress.

Experimental Logic

Under normal conditions, basal PAR levels are low. Treatment with H2O2 induces massive DNA Single Strand Breaks (SSBs), triggering rapid PARP1 activation and PAR chain synthesis. Effective inhibition by 3-NPB-HCl will blunt this H2O2-induced PAR spike.

Protocol

-

Seeding: Seed HeLa or U2OS cells (10,000/well) in a 96-well imaging plate (black wall/clear bottom).

-

Pre-treatment: Treat cells with 3-NPB-HCl (1 µM, 10 µM) for 1 hour. Include Olaparib (1 µM) as a positive control.

-

Damage Induction: Add H2O2 (1 mM final) directly to the media for 10 minutes at 37°C.

-

Fixation: Aspirate media immediately. Fix with ice-cold Methanol:Acetone (1:1) for 10 min at -20°C. (Note: PAR chains are labile; rapid fixation is crucial).

-

Staining:

-

Primary Ab: Anti-Poly(ADP-ribose) mouse mAb (1:500) [Clone 10H].

-

Secondary Ab: Goat anti-Mouse Alexa Fluor 488.

-

Counterstain: DAPI (Nuclei).

-

-

Imaging: Quantify nuclear fluorescence intensity.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action and the intervention point of 3-NPB-HCl.

Figure 1: Mechanism of Action. 3-NPB-HCl competes with NAD+ at the PARP1 active site, preventing PAR chain formation and downstream repair signaling.

Functional Assay: Synthetic Lethality Screening

Objective: Demonstrate the therapeutic potential of 3-NPB-HCl by exploiting the concept of synthetic lethality in BRCA-deficient cells.

Rationale

PARP inhibitors are toxic to cells lacking Homologous Recombination (HR) repair (e.g., BRCA1/2 mutants) because the inhibition of PARP leads to the accumulation of double-strand breaks that the cell cannot repair.

Cell Lines

-

Test Line: BRCA1-deficient (e.g., MDA-MB-436 or SUM149PT).

-

Control Line: BRCA-wildtype (e.g., MCF-7 or MDA-MB-231).

Clonogenic Survival Protocol

-

Seeding: Seed cells at low density (500–1,000 cells/well) in 6-well plates. Allow attachment for 24h.

-

Treatment: Treat with 3-NPB-HCl (0, 10 nM, 100 nM, 1 µM, 10 µM). Refresh media/drug every 3 days.

-

Duration: Incubate for 10–14 days until colonies (>50 cells) form.

-

Staining:

-

Wash with PBS.

-

Fix/Stain with 0.5% Crystal Violet in 20% Methanol for 20 min.

-

Rinse with water and air dry.

-

-

Quantification: Count colonies manually or using automated software (e.g., ImageJ).

-

Result: A potent PARP inhibitor should show a significant left-shift in the survival curve of the BRCA-deficient line compared to the WT line.[5]

References

-

BPS Bioscience. (2023). PARP1 Chemiluminescent Assay Kit Protocol. Retrieved from [Link]

-

Virag, L., & Szabo, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][6][7][8] Pharmacological Reviews, 54(3), 375-429. (Contextual grounding for 3-nitrobenzamide class).

- Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. (Foundational chemistry of benzamide inhibitors).

Sources

- 1. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcritintensivecare.org [jcritintensivecare.org]

- 3. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Storage, Handling, and Solubilization of 3-Nitro-N-(piperidine-4-yl)benzamido HCl

Abstract & Compound Profile

3-Nitro-N-(piperidine-4-yl)benzamido HCl is a synthetic intermediate and research compound often utilized in the development of PARP inhibitors, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands. Structurally, it comprises a nitro-substituted benzamide core linked to a piperidine ring, stabilized as a hydrochloride salt.

The presence of the nitro group (-NO₂) confers potential photosensitivity and redox reactivity, while the piperidine moiety (as an HCl salt) introduces significant hygroscopicity. Improper handling leads to hydrolysis of the amide bond, reduction of the nitro group, or moisture-induced caking, all of which compromise experimental reproducibility.

Physicochemical Summary